molecular formula C20H17N3O3S B11295753 5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11295753
M. Wt: 379.4 g/mol
InChI Key: KDRLMYADVINMSW-UHFFFAOYSA-N
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Description

“5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features multiple functional groups, including an amino group, a hydroxyphenyl group, a methoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Formation of the pyrrole ring: The Paal-Knorr synthesis can be used to form the pyrrole ring by reacting a 1,4-dicarbonyl compound with an amine.

    Coupling reactions: The hydroxyphenyl and methoxyphenyl groups can be introduced through Suzuki or Heck coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the thiazole ring.

    5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3H-pyrrol-3-one: Lacks the dihydro functionality.

Uniqueness

The presence of both the thiazole and pyrrole rings, along with the hydroxyphenyl and methoxyphenyl groups, makes “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” unique. This combination of functional groups can confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H17N3O3S/c1-26-15-8-2-12(3-9-15)16-11-27-20(22-16)18-17(25)10-23(19(18)21)13-4-6-14(24)7-5-13/h2-9,11,21,24-25H,10H2,1H3

InChI Key

KDRLMYADVINMSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)O)O

Origin of Product

United States

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